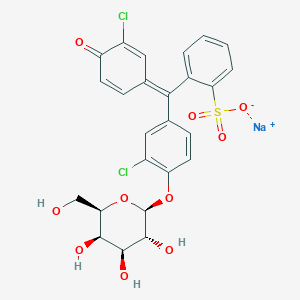

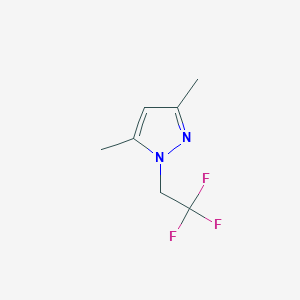

![molecular formula C17H16N2O2S2 B2450167 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896359-76-5](/img/structure/B2450167.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the indole-3-carboxamide family and has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Applications De Recherche Scientifique

Metabolism and Toxicology Studies

Thiazole compounds, including derivatives similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have been extensively studied in the context of metabolism and toxicology. One study explored the metabolism of nephro- or hepatotoxic thiazoles in mice, particularly focusing on the formation of ring cleavage products. This study highlighted the metabolic pathways of thiazoles and identified the formation of thioamides as significant metabolites (Mizutani, Yoshida, & Kawazoe, 1994).

Neuroleptic Activity Exploration

Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity. A study synthesized and assessed the inhibitory effects of various benzamide derivatives on apomorphine-induced stereotyped behavior in rats, uncovering correlations between structure and activity. This study provides insights into the potential neuroleptic applications of compounds structurally related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (Iwanami et al., 1981).

Glucokinase Activation for Diabetes Treatment

Research on heteroaryl-containing benzamide derivatives has led to the identification of potent glucokinase activators, which hold promise for the treatment of type 2 diabetes. A particular compound demonstrated significant glucose uptake induction and favorable pharmacokinetic parameters, presenting a potential therapeutic avenue for diabetes management (Park et al., 2014).

PET Imaging and Metabotropic Glutamate Receptor Imaging

Benzamide derivatives have been employed in PET imaging studies. For instance, compounds like N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been radiolabelled for cerebral positron emission tomography (PET) studies, targeting glycogen synthase kinase-3beta, a vital enzyme in brain function and disorders (Vasdev et al., 2005). Furthermore, benzamide derivatives have been synthesized and evaluated for imaging brain metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders and drug development (Xu et al., 2013).

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-10-4-9-13(21-2)14-15(10)23-17(18-14)19-16(20)11-5-7-12(22-3)8-6-11/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPIQXALOJMRCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

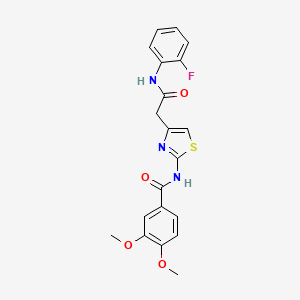

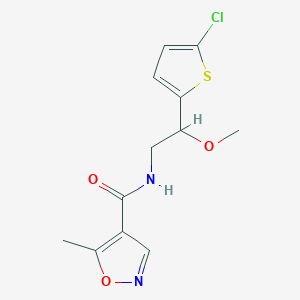

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

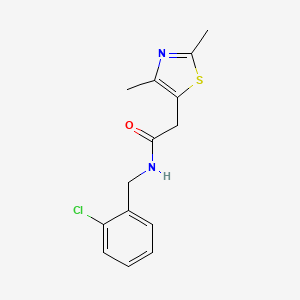

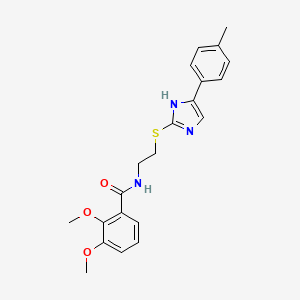

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)

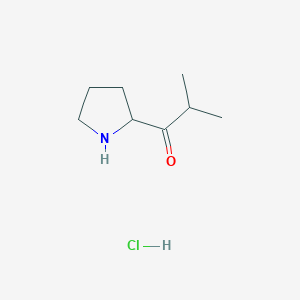

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)